molecular formula C29H31N3O3 B11422972 1-(2-ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11422972
M. Wt: 469.6 g/mol
InChI Key: KJNNIQSFFWOMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the ethoxyphenyl and methylphenoxy substituents. Common reagents used in these reactions include ethyl bromide, sodium hydride, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the pyrrolidinone ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF or THF.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-Ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
  • 1-(2-Ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
  • 1-(2-Ethoxyphenyl)-4-{1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxyphenyl and methylphenoxy groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O3/c1-3-34-27-15-7-6-14-26(27)32-20-22(19-28(32)33)29-30-24-12-4-5-13-25(24)31(29)16-9-17-35-23-11-8-10-21(2)18-23/h4-8,10-15,18,22H,3,9,16-17,19-20H2,1-2H3

InChI Key

KJNNIQSFFWOMTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC(=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.